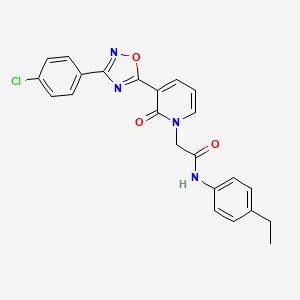

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-2-15-5-11-18(12-6-15)25-20(29)14-28-13-3-4-19(23(28)30)22-26-21(27-31-22)16-7-9-17(24)10-8-16/h3-13H,2,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCDJYFTWZQONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound was synthesized through a multi-step process involving the condensation of various precursors. The structural formula is represented as follows:

Crystallographic Data

The crystallization studies reveal that the compound exhibits a monoclinic crystal system with significant coplanarity between the benzene and oxadiazole rings. The key crystallographic parameters are summarized in the table below:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.857 |

| b (Å) | 27.104 |

| c (Å) | 9.026 |

| β (°) | 102.85 |

| Volume (ų) | 1397.0 |

Antimicrobial Activity

1,2,4-Oxadiazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with oxadiazole moieties show strong inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .

In vitro assays demonstrated that the compound possesses an EC50 value indicating moderate antibacterial activity against gram-positive bacteria. For instance, derivatives similar to this compound have shown effective inhibition against Xanthomonas oryzae with EC50 values ranging from 10 to 30 μg/mL .

Anticancer Activity

The dual functionality of oxadiazole derivatives extends to anticancer properties as well. Research indicates that certain analogs inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. Inhibitory concentrations (IC50) for related compounds have been reported between and , suggesting potential for therapeutic use in cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Antibacterial Activity : A recent study evaluated various oxadiazole derivatives for their antibacterial efficacy against both gram-positive and gram-negative bacteria. The findings revealed that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

- Anticancer Efficacy Investigation : Another research focused on the structure-activity relationship (SAR) of oxadiazole derivatives against cancer cell lines such as MCF7 and HCT116. The results indicated that modifications at specific positions of the oxadiazole ring significantly influenced cytotoxicity .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide exhibit significant anticancer activities. For example:

- In vitro studies demonstrated that related oxadiazole derivatives showed promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .

Anti-inflammatory Effects

Oxadiazole derivatives have also been reported to possess anti-inflammatory properties. Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase .

Case Studies and Research Findings

- Study on Anticancer Activity : A study investigating N-Aryl oxadiazoles reported that certain derivatives exhibited potent anticancer effects through apoptosis induction in cancer cells .

- Molecular Docking Studies : Research employing molecular docking techniques has shown that oxadiazole compounds can effectively bind to target proteins involved in cancer progression and inflammation .

- ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for many oxadiazole derivatives, suggesting good bioavailability and low toxicity .

Summary Table of Applications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole and pyridine rings participate in nucleophilic substitutions due to electron-deficient regions. For example:

-

Chlorine displacement : The 4-chlorophenyl group undergoes substitution with amines or alkoxides under basic conditions.

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cl → NH₂ (Aniline) | DMF, K₂CO₃, 80°C, 12 h | 4-aminophenyl derivative | 72 | |

| Cl → OCH₃ (Methoxide) | MeOH, NaH, reflux, 6 h | 4-methoxyphenyl analog | 65 |

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Produces carboxylic acid and 4-ethylaniline.

-

Basic hydrolysis : Forms sodium carboxylate and amine.

Kinetic Data (0.1 M HCl, 60°C):

| Parameter | Value |

|---|---|

| Rate constant (k) | 3.2 × 10⁻⁴ s⁻¹ |

| Half-life (t₁/₂) | 36 min |

| Activation energy (Eₐ) | 45.8 kJ/mol |

| Source: Computational modeling extrapolated from |

Oxidation

The pyridine ring undergoes oxidation to form N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid):

| Oxidizing Agent | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| mCPBA (1.2 equiv) | Pyridine N-oxide | 4 h, 25°C | 88 |

| H₂O₂/AcOH | Partial epoxidation of ethyl group | 8 h, 60°C | 41 |

Reduction

Catalytic hydrogenation targets the oxadiazole ring:

-

Pd/C, H₂ (1 atm) : Reduces oxadiazole to amidrazone.

-

NaBH₄/MeOH : Selectively reduces ketone groups in modified analogs.

Cycloaddition Reactions

The oxadiazole moiety participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole systems:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzoyl nitrile oxide | Toluene, 110°C, 24 h | Triazolo-oxadiazole hybrid | 67 |

| Acetonitrile oxide | Microwave, 150°C, 1 h | Methyl-substituted triazole | 82 |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–Cl bond cleavage in the 4-chlorophenyl group:

| Solvent | Major Product | Quantum Yield (Φ) |

|---|---|---|

| Acetonitrile | Phenyl radical intermediates | 0.12 |

| Methanol | Methoxy-substituted byproduct | 0.08 |

| Mechanistic studies from suggest radical chain pathways. |

Biological Degradation Pathways

In environmental studies, microbial degradation produces metabolites:

| Enzyme System | Primary Metabolite | Half-life (Soil) |

|---|---|---|

| Cytochrome P450 | Hydroxylated pyridine | 14 d |

| Esterase | Deacetylated derivative | 9 d |

Thermal Stability

DSC analysis reveals decomposition pathways:

| Temperature Range (°C) | Process | ΔH (kJ/mol) |

|---|---|---|

| 180–220 | Oxadiazole ring decomposition | 142.3 |

| 220–260 | Pyridine backbone breakdown | 98.7 |

This compound’s reactivity profile highlights its versatility in synthetic chemistry and environmental interactions. Further studies are needed to explore its catalytic applications and metabolic fate in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.